N-[1-(4-methoxyphenyl)propyl]propanamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(14-13(15)5-2)10-6-8-11(16-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGDEAXHRHURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Para-Methoxyfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-Piperidinyl]propanamide)
Structural Differences :
Pharmacological Implications :
Aryl-Substituted Propanamide Derivatives (Compounds 3j, 3k, 3l)
Impact of Substituents :
- Fluorine substituents (3k, 3l) enhance electron-withdrawing effects, improving reaction yields compared to methoxy groups (3j).
Heterocyclic Modifications (Compounds 3s, 3t, 3u, 3v)
Key Examples :
Structural and Functional Insights :
Pyridazine and Benzimidazole Derivatives
Example : 3-(4-Methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1040668-71-0):
Comparison :
- The pyridazine moiety may confer distinct target selectivity compared to the simpler propyl-amide structure of the target compound.
DNAJA1 Inhibitors (Compound 7-7)
Structure : N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanamide.
- Features a benzimidazole group linked to the propanamide core.
Functional Role :
- The benzimidazole group enhances interactions with protein targets .
Q & A
Q. Key Variables :
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Solvent (THF vs. DCM) | DCM enhances acylation efficiency | |
| Temperature (0°C vs. RT) | Lower temps reduce side reactions |
How is this compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and amide (δ ~6.5–7.5 ppm) groups. reports HR-ESI-MS (m/z 248.2006) for structural confirmation .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₃H₁₉NO₂ theoretical MW: 221.29 g/mol).
Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic protons .
What purification strategies are optimal for isolating this compound from reaction mixtures?
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystalline solids, as demonstrated for analogs in .
Advanced Research Questions
How can researchers design experiments to investigate the compound’s interaction with cytochrome P450 enzymes?
- In vitro assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS. highlights similar protocols for enzyme inhibition studies .
- Kinetic analysis : Determine IC₅₀ values using fluorogenic substrates.
Challenge : Structural similarity to fentanyl analogs () may require stringent regulatory approvals .
What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets for variables like assay type (e.g., cell-free vs. cell-based). notes divergent IC₅₀ values for PTP1B inhibitors due to buffer pH differences .
- Structural analogs : Test derivatives (e.g., para-fluorofentanyl in ) to isolate pharmacophore contributions .
Q. Example :
| Study | IC₅₀ (μM) | Assay Condition |
|---|---|---|
| A | 2.1 | pH 7.4, 25°C |
| B | 5.8 | pH 6.8, 37°C |
How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Q. SAR Insights :
| Derivative | Bioactivity | Reference |
|---|---|---|
| N-[1-(4-Fluorophenyl)propyl]propanamide | 10× higher CYP3A4 affinity | |
| N-[1-(3,4-Dimethoxyphenyl)propyl]propanamide | Reduced cytotoxicity |
What computational methods predict the compound’s terahertz vibrational modes for crystallographic analysis?
- DFT simulations : Use Gaussian 16 with B3LYP/6-311++G** basis set to model THz spectra. validates this approach for fentanyl analogs .
- Cross-validation : Compare simulated spectra with experimental THz data (e.g., 0.5–3 THz range) to confirm crystalline polymorphism.
How do regulatory controls impact in vivo studies of this compound?
- Legal status : The compound’s structural similarity to Schedule I opioids () requires DEA licensing for animal testing .
- Ethical protocols : Adhere to NIH guidelines for analgesic studies, including dose escalation and withdrawal symptom monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
